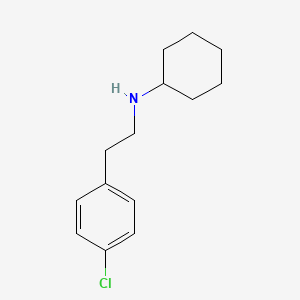![molecular formula C16H18ClNO B1385398 N-[2-(2-Chlorophenoxy)ethyl]-2,5-dimethylaniline CAS No. 1040687-37-3](/img/structure/B1385398.png)
N-[2-(2-Chlorophenoxy)ethyl]-2,5-dimethylaniline
Vue d'ensemble
Description
“N-[2-(2-Chlorophenoxy)ethyl]-2,5-dimethylaniline” is a chemical compound. Based on its name, it likely contains an aniline group (a benzene ring attached to an amine group), a chlorophenoxy group, and a dimethyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a benzene ring (from the aniline group), a chlorophenoxy group, and a dimethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a benzene ring might make the compound relatively stable, while the chlorine atom might make it more reactive .Applications De Recherche Scientifique
Kinetic Mechanism in N-Demethylation Reactions
The kinetic mechanism of chloroperoxidase-catalyzed N-demethylation of N,N-dimethylaniline, supported by ethyl hydroperoxide, offers insights into the potential applications of related compounds. The research demonstrates the possibility of using similar compounds in enzymatic reactions and the study of inhibition kinetics (Kedderis & Hollenberg, 1983).
pH Kinetic Studies in N-Demethylation
The impact of pH on the kinetic parameters for chloroperoxidase-catalyzed N-demethylation of N,N-dimethylaniline is significant. These studies underscore the importance of pH in enzymatic reactions involving similar compounds, highlighting their applicability in biochemistry and enzymology (Kedderis & Hollenberg, 1984).
Electrosynthesis of Derivatives
In the field of electrosynthesis, studies have been conducted on the reaction mechanisms and products of N,N-dimethylaniline derivatives. Such research contributes to the understanding of electrosynthetic processes, potentially expanding the utility of related compounds in synthetic organic chemistry (Michida, Osawa, & Yamaoka, 2001).
N-Demethylation in Biochemical Systems
Investigations into the N-demethylation of N,N-dimethylanilines by nonheme Fe(III)-OH complexes reveal a deeper understanding of electron transfer and proton transfer mechanisms. This is crucial for exploring biochemical pathways and enzymatic reactions involving similar compounds (Barbieri et al., 2015).
Photolysis of Acetylenic Derivatives
The photolysis of p-ethynyl-N,N-dimethylaniline in carbon tetrachloride demonstrates unique reaction pathways at the triple bond and amino group. This knowledge can be valuable in photochemistry, particularly in understanding the behavior of related acetylenic derivatives (Usov, Bardamova, & Kotlyarevskii, 1986).
Synthesis of Analogs and Derivatives
The synthesis of various analogs and derivatives, starting from compounds like 2,4-dimethylaniline, has been explored. These studies provide a foundation for the development of new chemical entities with potential applications in pharmaceuticals and materials science (Vaid et al., 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(2-chlorophenoxy)ethyl]-2,5-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-12-7-8-13(2)15(11-12)18-9-10-19-16-6-4-3-5-14(16)17/h3-8,11,18H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACAMHXNQSANKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCCOC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline](/img/structure/B1385315.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,5-dimethylaniline](/img/structure/B1385316.png)
![N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-3-methylaniline](/img/structure/B1385319.png)
![N-[2-(4-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B1385320.png)
![2-Furyl-N-[3-(phenethyloxy)benzyl]methanamine](/img/structure/B1385321.png)
![N-[4-(2,4-Dichlorophenoxy)butyl]-N-(4-methoxybenzyl)amine](/img/structure/B1385322.png)

![4-fluoro-N-[(3-methylphenyl)methyl]aniline](/img/structure/B1385326.png)


![3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline](/img/structure/B1385335.png)
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-4-methylaniline](/img/structure/B1385336.png)

